molecular formula C25H22ClN5O4S B10821503 5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide

5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide

Cat. No.: B10821503
M. Wt: 524.0 g/mol
InChI Key: JTZBKOVVHITLRP-UHFFFAOYSA-N
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Description

Compound 8ay: is a synthetic organic compound that acts as an inhibitor of the Kidney Urea Transporter UT-A1 . As a product of protein catabolism, urea is transported around the body and through the kidneys for excretion. The SLC14 family of facilitative transporters, including UT-A1, allows urea movement down its concentration gradient .

Chemical Reactions Analysis

The available data does not provide detailed information on the types of reactions that compound 8ay undergoes, nor does it specify common reagents or conditions. Further research would be needed to explore its reactivity and potential transformations.

Scientific Research Applications

Compound 8ay has relevance in various scientific fields:

    Chemistry: Investigating its chemical properties and interactions.

    Biology: Studying its impact on urea transport and cellular processes.

    Medicine: Exploring its potential therapeutic applications, especially related to kidney function and urea handling.

    Industry: Considering its use in drug development or as a research tool.

Mechanism of Action

The mechanism by which compound 8ay exerts its effects involves inhibiting the Kidney Urea Transporter UT-A1. This inhibition likely affects urea reabsorption in the kidneys, influencing overall urea balance.

Comparison with Similar Compounds

Unfortunately, the data does not provide a direct comparison with similar compounds. further research could identify related inhibitors or compounds targeting urea transporters.

Properties

Molecular Formula

C25H22ClN5O4S

Molecular Weight

524.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-[(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H22ClN5O4S/c1-3-6-23-28-29-24-25(27-19-7-4-5-8-20(19)31(23)24)35-18-12-10-17(11-13-18)30-36(32,33)22-15-16(26)9-14-21(22)34-2/h4-5,7-15,30H,3,6H2,1-2H3

InChI Key

JTZBKOVVHITLRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2OC4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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